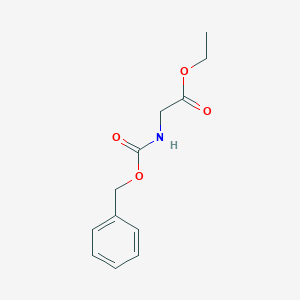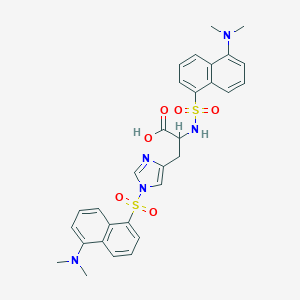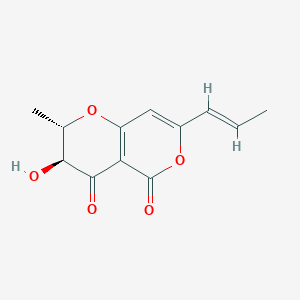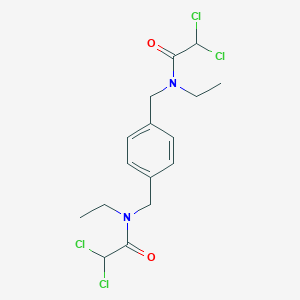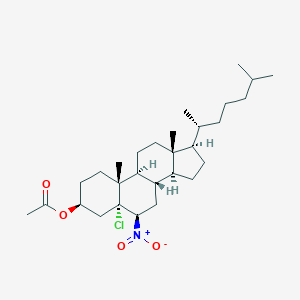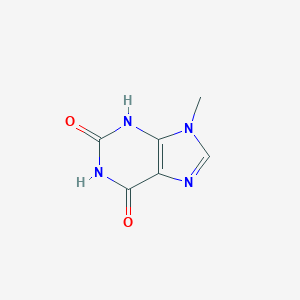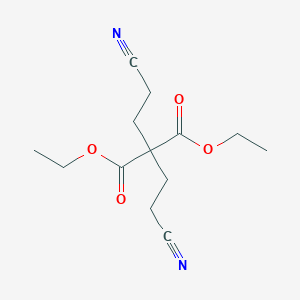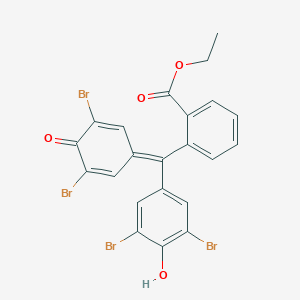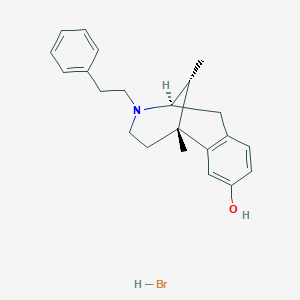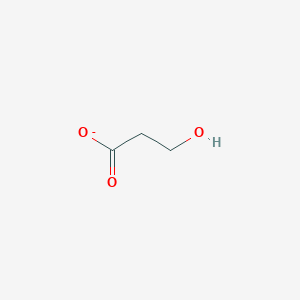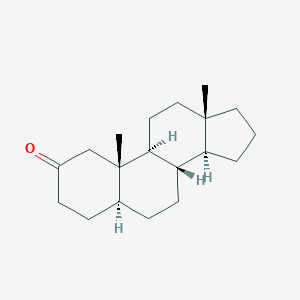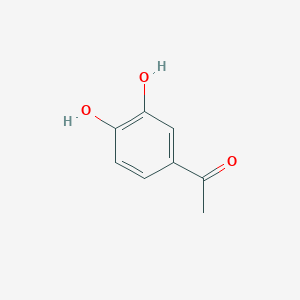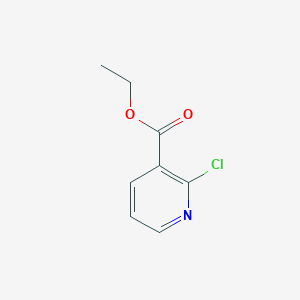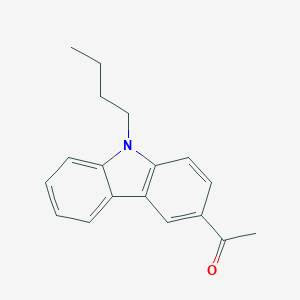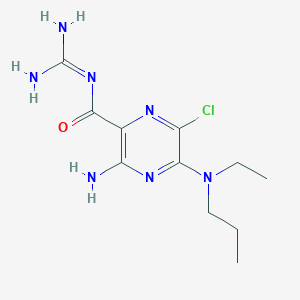
5-(Ethylpropyl)amiloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylpropyl)amiloride is a chemical compound that belongs to the amiloride class of drugs. It is a potent inhibitor of the epithelial sodium channel (ENaC), which plays a crucial role in regulating sodium reabsorption in the kidney. This compound has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cystic fibrosis, and heart failure.
Mecanismo De Acción
The mechanism of action of 5-(Ethylpropyl)amiloride involves its ability to inhibit the 5-(Ethylpropyl)amiloride in the kidney. This channel plays a crucial role in regulating sodium reabsorption in the kidney, which is important for maintaining fluid balance in the body. By blocking this channel, 5-(Ethylpropyl)amiloride reduces sodium reabsorption in the kidney, leading to increased sodium excretion and a reduction in blood pressure.
Efectos Bioquímicos Y Fisiológicos
5-(Ethylpropyl)amiloride has several biochemical and physiological effects. It reduces sodium reabsorption in the kidney, leading to increased sodium excretion and a reduction in blood pressure. This compound also improves cardiac function in heart failure patients by reducing sodium retention in the body. In addition, 5-(Ethylpropyl)amiloride has been shown to improve lung function in cystic fibrosis patients by reducing mucus secretion and improving airway hydration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Ethylpropyl)amiloride in lab experiments include its potent inhibition of the 5-(Ethylpropyl)amiloride, which allows for precise control of sodium reabsorption in the kidney. This compound also has a well-established synthesis method, making it readily available for research purposes. However, the limitations of using 5-(Ethylpropyl)amiloride in lab experiments include its potential toxicity and the need for careful monitoring of dosage and administration.
Direcciones Futuras
There are several future directions for research on 5-(Ethylpropyl)amiloride. One potential area of study is its use in combination with other drugs for the treatment of hypertension, heart failure, and cystic fibrosis. Another area of research is the development of more potent and selective inhibitors of the 5-(Ethylpropyl)amiloride. Additionally, research is needed to determine the long-term safety and efficacy of 5-(Ethylpropyl)amiloride in humans.
Métodos De Síntesis
The synthesis of 5-(Ethylpropyl)amiloride involves several steps, including the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with ethyl propyl ketone and subsequent reduction with sodium borohydride. The final product is obtained by treating the resulting compound with acetic anhydride and acetic acid.
Aplicaciones Científicas De Investigación
5-(Ethylpropyl)amiloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing blood pressure in hypertensive patients by blocking the 5-(Ethylpropyl)amiloride in the kidney. This compound has also been studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. In addition, 5-(Ethylpropyl)amiloride has been shown to improve cardiac function in heart failure patients by reducing sodium retention in the body.
Propiedades
Número CAS |
1154-41-2 |
|---|---|
Nombre del producto |
5-(Ethylpropyl)amiloride |
Fórmula molecular |
C11H18ClN7O |
Peso molecular |
299.76 g/mol |
Nombre IUPAC |
3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propyl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18ClN7O/c1-3-5-19(4-2)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h3-5H2,1-2H3,(H2,13,17)(H4,14,15,18,20) |
Clave InChI |
WYAYDTRSINAXJM-UHFFFAOYSA-N |
SMILES |
CCCN(CC)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
SMILES canónico |
CCCN(CC)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Otros números CAS |
1154-41-2 |
Sinónimos |
5-(ethylpropyl)amiloride 5-ethylpropylamiloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



